molecular formula C11H22N2OS B14926075 N-(2-methoxyethyl)-2,6-dimethylpiperidine-1-carbothioamide

N-(2-methoxyethyl)-2,6-dimethylpiperidine-1-carbothioamide

Cat. No.: B14926075
M. Wt: 230.37 g/mol
InChI Key: DGZAUHRPXBXTLA-UHFFFAOYSA-N
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Description

N~1~-(2-METHOXYETHYL)-2,6-DIMETHYLTETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE is a complex organic compound with a unique structure that includes a pyridine ring substituted with methoxyethyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-METHOXYETHYL)-2,6-DIMETHYLTETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE typically involves the reaction of appropriate pyridine derivatives with methoxyethyl and dimethyl substituents. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the formation of the desired product. The reaction temperature and time are carefully controlled to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-METHOXYETHYL)-2,6-DIMETHYLTETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents.

    Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N~1~-(2-METHOXYETHYL)-2,6-DIMETHYLTETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-METHOXYETHYL)-2,6-DIMETHYLTETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(2-METHOXYETHYL)-2,6-DIMETHYLTETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H22N2OS

Molecular Weight

230.37 g/mol

IUPAC Name

N-(2-methoxyethyl)-2,6-dimethylpiperidine-1-carbothioamide

InChI

InChI=1S/C11H22N2OS/c1-9-5-4-6-10(2)13(9)11(15)12-7-8-14-3/h9-10H,4-8H2,1-3H3,(H,12,15)

InChI Key

DGZAUHRPXBXTLA-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1C(=S)NCCOC)C

Origin of Product

United States

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